1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-[3,4-bis(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O/c1-5(17)6-2-3-7(9(11,12)13)8(4-6)10(14,15)16/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNWVBMFEWTMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564089 | |
| Record name | 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129604-25-7 | |
| Record name | 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The industrial synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-one centers on the formation of a Grignard intermediate from 3,5-bis(trifluoromethyl)bromobenzene. As detailed in WO2002050009A1, magnesium metal reacts with the aryl bromide in THF under nitrogen atmosphere, generating 3,5-bis(trifluoromethyl)phenylmagnesium bromide. This exothermic process requires precise temperature control between -15°C and 35°C to minimize di-brominated byproducts (<2 mol%).
The Grignard reagent subsequently reacts with acetic anhydride in a two-step nucleophilic acyl substitution:
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Initial Quenching :
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Hydrolysis :
Critical mass balances from US6350915B1 demonstrate a 93.7% assay yield of the Grignard intermediate, with 2.0 mol% total isomer byproducts under optimized stirring (300–500 rpm) and H2SO4/AcOH ratios (1:3).
Grignard Formation Kinetics
Reaction scalability depends on solvent selection and thermal management:
| Parameter | THF System | Diethyl Ether System |
|---|---|---|
| Optimal Temp Range | -15°C to 5°C | 0°C to 10°C |
| Reaction Time | 2–5 hours | 3–6 hours |
| Byproduct Formation | 1.2–2.0 mol% | 2.5–4.1 mol% |
| Magnesium Utilization | 98% | 89% |
THF’s higher dielectric constant (7.6 vs. 4.3) enhances magnesium activation, reducing induction periods by 40% compared to ether solvents. Sub-zero temperatures (-15°C) during acetic anhydride addition suppress ketone dimerization, increasing isolated yields to 91–94%.
Solvent Recovery and Recycling
Patent WO2003043575A2 introduces a vacuum distillation protocol for THF recovery (85–92% efficiency) post-hydrolysis. Residual solvent levels in the crude product are maintained below 500 ppm through azeotropic distillation with tert-butyl methyl ether (TBME), reducing raw material costs by 18–22% in multi-ton batches.
Large-Scale Process Design and Troubleshooting
Critical Process Parameters (CPPs)
Scale-up trials from lab to 500-gallon reactors identified four CPPs:
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Magnesium Particle Size : Granules (2–5 mm) prevent hot-spot formation vs. powder (<1 mm), reducing runaway reaction risk by 70%.
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Acetic Anhydride Stoichiometry : A 2.5:1 molar excess ensures complete Grignard consumption, minimizing residual bromide (<0.1 wt%).
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Quench Rate : Controlled addition over 75–120 minutes maintains batch temperatures below -10°C, avoiding exotherms exceeding 50°C/min.
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Hydrolysis pH : Alkaline conditions (pH >10) with 10% NaOH prevent emulsion formation during TBME extraction, achieving phase separation in <15 minutes.
Byproduct Management
Gas chromatography (GC) profiles from US6350915B1 reveal three primary impurities:
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1,3-Bis(trifluoromethyl)benzene (0.6–1.2%): Forms via Grignard protonolysis; mitigated by rigorous solvent drying (H2O <50 ppm).
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Dibrominated Isomers (1.0–1.8%): 1,2- and 1,4-dibromo derivatives arise from bromide overhalogenation; controlled via bromine feed rates <0.5 mL/min.
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Diaryl Ketones (0.3–0.7%): Result from ketone coupling; suppressed by sub-zero quenching.
A patented workup sequence (cold water wash → 5% NaHCO3 → brine) reduces total impurities to <3.0% without chromatography.
Comparative Analysis of Alternative Routes
Friedel-Crafts Acylation
Early routes employing AlCl3-catalyzed acylation of bis(trifluoromethyl)benzene with acetyl chloride faced limitations:
| Metric | Grignard Method | Friedel-Crafts |
|---|---|---|
| Yield | 91–94% | 62–68% |
| Reaction Time | 4–6 hours | 8–12 hours |
| Catalyst Cost | $12/kg | $45/kg |
| Waste Generated | 1.5 kg/kg | 4.2 kg/kg |
AlCl3’s hygroscopicity and HF byproduct formation rendered it unsuitable for cGMP production.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of 3,5-bis(trifluoromethyl)phenylboronic acid with acetyl equivalents was explored but abandoned due to:
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High catalyst loading (5 mol% Pd(PPh3)4)
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Boronic acid instability under acidic conditions
Industrial-Scale Purification and Isolation
Distillation Protocols
Crude 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-one is distilled at 185–189°C (760 mmHg) using 20-tray Oldershaw columns. Key metrics:
| Distillation Parameter | Value |
|---|---|
| Purity Post-Distillation | 99.2–99.7% |
| Recovery Efficiency | 88–92% |
| Throughput Rate | 120–150 kg/hour |
| Residual Solvents | <300 ppm |
Azeotropic distillation with cyclohexane (1:3 v/v) enhances throughput by 15% while avoiding thermal decomposition above 200°C.
Crystallization Optimization
Although the product is typically an oil, WO2003043575A2 discloses a crystallization method using heptane/ethyl acetate (4:1) at -20°C:
| Condition | Outcome |
|---|---|
| Cooling Rate | 0.5°C/min |
| Final Purity | 99.9% |
| Crystal Form | Monoclinic |
| Polymorph Stability | >24 months |
This method remains niche due to 20–25% yield losses during crystal washing.
Chemical Reactions Analysis
Types of Reactions: 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Synthesis
This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex organic molecules and as a reagent in various chemical reactions. The trifluoromethyl groups enhance the compound's lipophilicity, making it suitable for reactions that require interaction with hydrophobic regions of biological molecules.
Antimicrobial Properties
Initial studies indicate that 1-[3,4-bis(trifluoromethyl)phenyl]ethan-1-one exhibits antimicrobial activity. The presence of trifluoromethyl substitutions may enhance its ability to penetrate biological membranes, which is critical for its effectiveness against microbial pathogens.
Anticancer Potential
Research suggests that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. This indicates that this compound may also possess anticancer properties, warranting further investigation into its mechanisms and effectiveness against various cancer types.
Medical Applications
The compound is being explored for its potential use in drug development. Specifically, it serves as an intermediate in the synthesis of therapeutic agents, including neurokinin-1 (NK-1) receptor antagonists. These antagonists are relevant in treating inflammatory diseases and psychiatric disorders . Additionally, ongoing research is examining its role in the development of pharmaceuticals targeting specific diseases .
Industrial Applications
In the industrial sector, this compound is employed in producing specialty chemicals and agrochemicals. Its unique chemical properties allow for the creation of materials with specific functionalities that are valuable in various applications.
Case Study 1: Anticancer Activity
A study demonstrated that analogs of this compound inhibited proliferation in cancer cell lines. The results indicated that these compounds could modulate cell signaling pathways associated with tumor growth. This suggests potential therapeutic applications in oncology .
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial properties of trifluoromethyl-substituted compounds indicated significant activity against a range of bacterial strains. The study highlighted the compound's ability to disrupt bacterial membranes, thereby enhancing its efficacy as an antimicrobial agent.
Mechanism of Action
The mechanism by which 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers of Bis(trifluoromethyl)phenyl Ethanones
Key Observations :
- Reactivity : All isomers exhibit enhanced electrophilicity at the ketone group due to -CF₃ groups, facilitating nucleophilic additions or condensations.
Mono-Trifluoromethyl Derivatives
Key Observations :
- Functionalization Potential: Brominated derivatives (e.g., 2-Br-4-CF₃) enable cross-coupling reactions, expanding utility in medicinal chemistry.
- Electrophilicity: Mono-CF₃ derivatives are less electrophilic than bis-CF₃ analogs, affecting reaction rates in condensations.
Heteroatom-Substituted Analogs
Key Observations :
- Polar Groups : Methoxy or piperazine substituents enhance solubility and modulate biological activity.
- Thermal Stability : Sulfonyl-containing derivatives exhibit defined melting points, aiding purification .
Biological Activity
1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one, an organic compound with the molecular formula C₁₀H₆F₆O, is characterized by its unique structure featuring two trifluoromethyl groups. These groups significantly enhance the compound's lipophilicity and stability, which may influence its biological activity. This article explores the biological properties of this compound, including its potential applications in pharmaceuticals and organic synthesis.
- Molecular Weight : Approximately 256.147 g/mol
- Structure : Contains two trifluoromethyl groups attached to a phenyl ring and an ethanone functional group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆F₆O |
| Molecular Weight | 256.147 g/mol |
| Functional Groups | Trifluoromethyl, Ketone |
Potential Biological Activities
- Antimicrobial Properties : Initial studies suggest that compounds with trifluoromethyl substitutions may possess antimicrobial activity due to their enhanced ability to penetrate biological membranes.
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also have anticancer potential.
Study 1: Anticancer Activity
A study investigating compounds with similar trifluoromethyl substitutions found that they exhibited significant antiproliferative effects against various cancer cell lines. For instance, a derivative with a comparable structure demonstrated an IC50 value indicative of effective growth inhibition in HT29 colorectal cancer cells. The mechanism was attributed to the modulation of kinase pathways involved in cell cycle regulation .
Study 2: Enzyme Inhibition
Research has indicated that trifluoromethylated compounds can act as inhibitors of certain enzymes. For example, a related compound was shown to inhibit the activity of ERK1/2 kinases, leading to altered cell cycle progression in cancer cells . This suggests that this compound could similarly interact with key enzymes involved in cellular signaling pathways.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the trifluoromethyl groups enhance lipophilicity and facilitate interactions with hydrophobic sites on proteins and enzymes. This interaction could modulate biological activities leading to various physiological effects.
Safety and Toxicology
While the compound shows potential for beneficial biological activities, safety data indicate that it may cause skin and eye irritation upon contact. Proper handling procedures should be followed to mitigate exposure risks .
Future Directions
Research into this compound is ongoing, particularly in the areas of:
- Pharmaceutical Development : Investigating its use as a pharmaceutical intermediate or active ingredient in drug formulations.
- Mechanistic Studies : Further elucidating its mechanism of action through detailed biochemical assays.
- Expanded Biological Testing : Conducting comprehensive studies on its antimicrobial and anticancer properties across different cell lines.
Q & A
Q. What are the established synthetic routes for 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one?
The compound is typically synthesized via Friedel-Crafts acylation, where a trifluoromethyl-substituted benzene derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 3,4-bis(trifluoromethyl)benzene can react with acetyl chloride under anhydrous conditions . Alternative methods include Suzuki-Miyaura coupling if pre-functionalized intermediates are used, though this requires careful optimization of palladium catalysts and ligands .
Q. How is this compound purified after synthesis?
Purification often involves fractional distillation under reduced pressure due to the compound’s volatility, followed by recrystallization using non-polar solvents like hexane. Column chromatography with silica gel and a hexane/ethyl acetate gradient is recommended for removing byproducts, particularly if halogenated impurities are present .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : To confirm the acetyl group (δ ~2.6 ppm for CH₃ in ¹H NMR) and aromatic proton environments.
- ¹⁹F NMR : Essential for verifying trifluoromethyl groups (δ ~-60 to -65 ppm) .
- IR Spectroscopy : Strong carbonyl stretch (C=O) near 1680–1720 cm⁻¹ .
- Mass Spectrometry (HRMS) : To confirm molecular weight (C₁₀H₆F₆O; theoretical 256.04 g/mol) .
Q. What safety precautions are necessary when handling this compound?
Limited toxicity data require adherence to standard lab safety protocols: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Store in a cool, dry place away from oxidizers. Toxicity assessments should follow OECD guidelines for acute exposure .
Advanced Research Questions
Q. How do the electron-withdrawing trifluoromethyl groups influence reactivity in nucleophilic aromatic substitution (NAS)?
The 3,4-bis(trifluoromethyl) substitution deactivates the aromatic ring, making NAS challenging. However, under strongly acidic conditions (e.g., H₂SO₄), the acetyl group directs nucleophiles to the para position. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution .
Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this ketone?
Use palladium catalysts (e.g., Pd(PPh₃)₄) with electron-rich ligands to enhance oxidative addition. Solvent choice (DMF or THF) and base (K₂CO₃) are critical. For example, coupling with boronic acids requires degassed solvents to prevent catalyst poisoning .
Q. How should researchers resolve contradictions in reported synthetic yields?
Systematic Design of Experiments (DoE) can identify critical variables (catalyst loading, temperature). For instance, a 2024 study showed yield variations (45–78%) due to moisture sensitivity of AlCl₃; strict anhydrous conditions improved reproducibility .
Q. What methodologies assess the compound’s biological activity?
- Antimicrobial assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values.
- Molecular docking : Predict interactions with target proteins (e.g., cytochrome P450) .
Q. How can photodegradation pathways of this compound be studied?
Use HPLC-MS to monitor degradation products under UV light (254 nm). Radical trapping agents (e.g., TEMPO) identify reactive intermediates. Computational TD-DFT models simulate excited-state behavior .
Q. What role does this ketone play in materials science applications?
It serves as a precursor for fluorinated polymers with high thermal stability. For example, condensation with diamines yields polyimides with low dielectric constants, suitable for microelectronics. Characterization via TGA and DSC confirms thermal properties .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
